TES-991 -

TES-991

Catalog Number: EVT-3127067
CAS Number:
Molecular Formula: C17H11N7OS2
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of TES-991 involves a multi-step organic chemistry process designed to yield high purity and specificity for the target enzyme ACMSD. While detailed synthetic routes are proprietary, general methods typically include:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups for further modification.
  2. Reactions: Key reactions may involve condensation, cyclization, and functional group transformations that lead to the formation of the core structure of TES-991.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate TES-991 from by-products and unreacted materials.

Technical details regarding specific reagents or conditions used in the synthesis are often kept confidential due to their commercial value.

Molecular Structure Analysis

TES-991 has a defined molecular structure that enables its selective inhibition of ACMSD. The compound's chemical formula is C₁₃H₁₅N₃O₄, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Data

  • Molecular Weight: Approximately 273.28 g/mol.
  • Functional Groups: The presence of amine and carboxylic acid functional groups is crucial for its biological activity.
  • 3D Configuration: The spatial arrangement of atoms in TES-991 contributes to its interaction with the active site of ACMSD.
Chemical Reactions Analysis

TES-991 primarily functions through its interaction with ACMSD, where it inhibits the conversion of α-amino-β-carboxymuconate-ε-semialdehyde into α-amino-β-muconate-ε-semialdehyde. This inhibition leads to an accumulation of substrates that can be diverted into pathways that enhance NAD+ production:

  1. Inhibition Mechanism: By blocking ACMSD activity, TES-991 increases the available substrate for non-enzymatic conversion into quinolinic acid, a precursor for NAD+.
  2. Biochemical Pathways: The compound's effects are particularly relevant in metabolic pathways involving tryptophan catabolism and the kynurenine pathway.
Mechanism of Action

The mechanism of action for TES-991 centers around its ability to inhibit ACMSD, thereby enhancing NAD+ levels through increased flux in the de novo synthesis pathway:

  1. ACMSD Inhibition: By inhibiting this enzyme, TES-991 shifts the metabolic balance towards increased production of NAD+, which is vital for energy metabolism and cellular function.
  2. Cellular Effects: Enhanced NAD+ levels have been shown to activate sirtuins and other NAD+-dependent enzymes that play roles in cellular repair processes and metabolic regulation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stability under various pH conditions is essential for therapeutic applications; studies indicate stability within physiological ranges.
  • Reactivity: Reactivity profiles suggest compatibility with various biological systems while maintaining selectivity towards ACMSD.

Relevant Data

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to characterize TES-991's purity and structural integrity.

Applications

TES-991 has potential applications in scientific research focused on:

  1. Metabolic Disorders: Investigating its role in enhancing NAD+ levels could provide insights into treatments for conditions like non-alcoholic fatty liver disease and metabolic syndrome.
  2. Aging Research: Given the importance of NAD+ in cellular aging processes, TES-991 may contribute to studies aimed at understanding age-related decline in metabolic function.
  3. Neurodegenerative Diseases: By modulating NAD+ levels, TES-991 could offer therapeutic avenues for neuroprotection against diseases associated with oxidative stress and mitochondrial dysfunction.
Introduction to ACMSD Inhibition in NAD+ Metabolism

Role of α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) in Tryptophan-Kynurenine Pathway

The kynurenine pathway converts dietary tryptophan into NAD+ through a series of enzymatic reactions. ACMSD catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to form aminomuconate semialdehyde (AMS), diverting it away from the NAD+ synthesis route. This reaction competitively reduces the spontaneous cyclization of ACMS into quinolinic acid (QA), which is subsequently converted to nicotinic acid mononucleotide (NaMN) by quinolinic acid phosphoribosyltransferase (QPRT) [1] [3]. Consequently, ACMSD acts as a metabolic shunt limiting NAD+ yield from tryptophan.

TES-991 inhibits ACMSD with an IC50 of 3 nM, effectively blocking this diversion. By suppressing ACMSD activity, TES-991 increases the pool of ACMS available for non-enzymatic cyclization into QA, thereby amplifying flux through the de novo NAD+ synthesis pathway. In hepatocytes and renal cells, ACMSD inhibition elevates NAD+ levels by 30–50%, enhancing mitochondrial respiration and reducing apoptosis under oxidative stress [1] [5]. The following table summarizes ACMSD’s kinetic parameters and the impact of TES-991:

Table 1: ACMSD Enzymology and TES-991 Inhibition

ParameterValueBiological Impact
ACMSD Km for ACMS15–25 μMHigh substrate affinity ensures efficient shunt regulation
TES-991 IC503 nMNear-complete enzyme inhibition at low doses
NAD+ increase (liver cells)30–50%Improved mitochondrial function, reduced ROS
Tissue expressionLiver > Kidney > BrainTargets organs vulnerable to NAD+ deficiency

Evolutionary Conservation of ACMSD Function Across Species

ACMSD orthologs exhibit remarkable functional conservation from bacteria to mammals, underscoring its fundamental role in tryptophan metabolism. In humans and rodents, ACMSD expression dominates in the liver and kidneys—organs responsible for systemic NAD+ homeostasis [1] [4]. Phylogenetic analysis reveals two distinct ACMSD classes:

  • Class I: Found in eukaryotes and some bacteria, featuring a catalytic domain with zinc-dependent metalloprotease activity.
  • Class II: Primarily bacterial, utilizing a divergent mechanism.

Mammalian ACMSD shares ~85% amino acid sequence identity between humans and mice, enabling robust translational models. Transgenic mice expressing human ACMSD develop NAD+ deficiency phenotypes, including reduced body weight, impaired locomotion, and mitochondrial dysfunction—effects reversible upon ACMSD inhibition [1] [4]. This conservation validates TES-991’s preclinical efficacy and supports its mechanistic relevance in humans.

Table 2: Evolutionary Conservation of ACMSD

SpeciesSequence Identity (vs. Human)NAD+ Regulation Role
Homo sapiens100%Limits hepatic/kidney NAD+ synthesis
Mus musculus85%Knockout models show elevated NAD+
Rattus norvegicus84%Inhibition ameliorates kidney injury
Escherichia coli32%Diverts tryptophan to energy production

Rationale for Targeting ACMSD in NAD+ Deficiency Disorders

NAD+ depletion is a hallmark of aging and metabolic diseases. Traditional NAD+ precursors (e.g., NMN, NR) face limitations:

  • Tissue-specific uptake: Skeletal muscle and brain exhibit low NRK1/2 expression, limiting precursor conversion [4].
  • Feedback inhibition: High NAM levels inhibit sirtuins and PARPs [3].
  • Precursor competition: Gut microbiota metabolize oral precursors, reducing bioavailability [8].

TES-991 circumvents these issues by enhancing de novo NAD+ synthesis. Its therapeutic rationale includes:

  • Hepato-renal specificity: ACMSD is highly expressed in liver/kidneys—organs critical for systemic NAD+ pool maintenance [1] [7].
  • Mitochondrial enhancement: ACMSD inhibition increases NAD+-dependent SIRT3 activity, improving fatty acid oxidation and reducing ROS in diabetic liver injury models [7].
  • Synergy with precursors: Combining TES-991 with NAMPT activators amplifies NAD+ salvage and de novo pathways [1] [4].

In diabetic mice, TES-991 restored hepatic NAD+ by 40%, suppressing inflammation and fibrosis via SIRT1-PGC-1α axis activation [7]. Its molecular structure features a 2H-tetrazole motif conferring selectivity, though this may interact with cytochrome P450 2C19—a consideration for clinical development [5].

Table 3: TES-991 Pharmacological Profile

PropertyCharacteristicTherapeutic Implication
Molecular weight393.45 g/molFavorable for tissue penetration
Selectivity>1,000-fold vs. QPRT/NAMPTMinimizes off-target effects
Oral bioavailabilityModerate systemic exposureSuitable for chronic dosing
CYP interactionInhibits CYP2C19 (in vitro)Requires drug interaction screening

Properties

Product Name

TES-991

IUPAC Name

6-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile

Molecular Formula

C17H11N7OS2

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C17H11N7OS2/c18-8-12-14(13-5-2-6-26-13)19-17(20-16(12)25)27-9-10-3-1-4-11(7-10)15-21-23-24-22-15/h1-7H,9H2,(H,19,20,25)(H,21,22,23,24)

InChI Key

VCDQAPTULMMFKX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=NNN=N2)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=CS4

Solubility

not available

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.